![molecular formula C27H30O6 B1434550 3,5,6-Tri-O-benzyl-D-glucofuranose CAS No. 81969-62-2](/img/structure/B1434550.png)
3,5,6-Tri-O-benzyl-D-glucofuranose
Overview
Description
3,5,6-Tri-O-benzyl-D-glucofuranose is an invaluable compound extensively employed in the biomedical sector. This compound assumes a pivotal function in the synthesis of glycosides and glycoconjugates, thus facilitating drug development and disease management .
Synthesis Analysis
The synthesis of 3,5,6-Tri-O-benzyl-D-glucofuranose involves the transformation of 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose into 2,4,6-tri-O-benzoyl-3-O-benzyl glucopyranosyl imidate. This process proceeds efficiently via crystalline benzyl and per-benzoylated derivatives .
Molecular Structure Analysis
The molecular formula of 3,5,6-Tri-O-benzyl-D-glucofuranose is C27H30O6. It has an average mass of 450.523 Da and a monoisotopic mass of 450.204254 Da .
Chemical Reactions Analysis
The chemical reactions involving 3,5,6-Tri-O-benzyl-D-glucofuranose are primarily related to its role in the synthesis of glycosides and glycoconjugates. For instance, it is used in the transformation of 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose into 2,4,6-tri-O-benzoyl-3-O-benzyl glucopyranosyl imidate .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5,6-Tri-O-benzyl-D-glucofuranose include a density of 1.3±0.1 g/cm3, a boiling point of 610.9±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C. It also has an enthalpy of vaporization of 95.4±3.0 kJ/mol and a flash point of 323.3±31.5 °C .
Scientific Research Applications
Synthesis of Biodegradable Polymers
3,5,6-Tri-O-benzyl-D-glucofuranose is utilized as a reagent in the synthesis of polyhydroxybutyrate (PHB) polymers . These polymers are notable for being biodegradable and can serve as thermoplastic polyesters, offering an eco-friendly alternative to traditional plastics .
Drug Development and Disease Management
This compound plays a crucial role in the synthesis of glycosides and glycoconjugates , which are essential in drug development. By facilitating the creation of these compounds, it aids in advancing treatments and managing various diseases .
Oligosaccharide Synthesis
It serves as an important building block for both solid- and solution-phase synthesis of oligosaccharides. Oligosaccharides have numerous applications, including as prebiotics and in drug molecules .
Chemical Properties and Solubility
The compound is a crystalline, white or off-white powder that is soluble in water and toluene but insoluble in chlorinated solvents. This solubility profile is significant for its use in various chemical reactions and processes .
Mechanism of Action
Target of Action
It is known that this compound plays a pivotal role in the synthesis of glycosides and glycoconjugates , which are involved in various biological processes, including cell-cell interaction, immune response, and pathogen recognition.
Mode of Action
Given its role in the synthesis of glycosides and glycoconjugates , it can be inferred that it may interact with its targets by facilitating the formation of these compounds, thereby influencing their biological functions.
Biochemical Pathways
The biochemical pathways affected by 3,5,6-Tri-O-benzyl-D-glucofuranose are likely related to the synthesis and function of glycosides and glycoconjugates . These compounds are involved in a wide range of biological processes, including cell-cell interaction, immune response, and pathogen recognition. Therefore, the compound’s action could potentially influence these processes.
Result of Action
Given its role in the synthesis of glycosides and glycoconjugates , it can be inferred that its action could potentially influence the functions of these compounds at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5,6-Tri-O-benzyl-D-glucofuranose. For instance, the compound has been shown to be potentially hazardous to the environment due to its high reactivity with chloride ions in the presence of benzyl alcohols . Therefore, the environmental context in which the compound is used could potentially influence its action and efficacy.
Safety and Hazards
The safety data sheet for 3,5,6-Tri-O-benzyl-D-glucofuranose indicates that it is hazardous to the aquatic environment. It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulation .
properties
IUPAC Name |
(2S,3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-4-phenylmethoxyoxolane-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O6/c28-24-26(32-18-22-14-8-3-9-15-22)25(33-27(24)29)23(31-17-21-12-6-2-7-13-21)19-30-16-20-10-4-1-5-11-20/h1-15,23-29H,16-19H2/t23-,24-,25-,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJKXJXUVQVSEA-ACFIUOAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C2C(C(C(O2)O)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H]2[C@@H]([C@H]([C@H](O2)O)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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